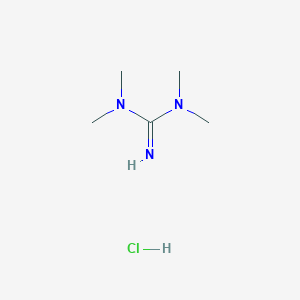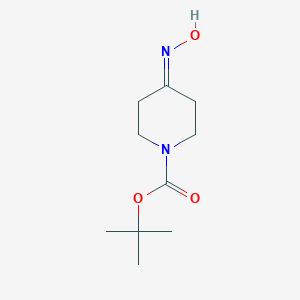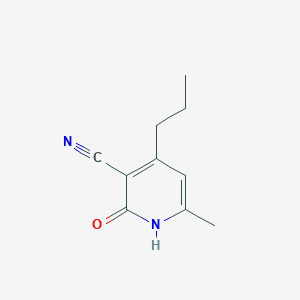
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Overview
Description
“6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.21500 .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The boiling point of “6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile” is predicted to be 353.5±35.0 °C . Other physical and chemical properties such as density, melting point, and flash point are not available .Scientific Research Applications
Anti-Epileptic Potential
The structural similarity of dihydropyrimidines, which include compounds like 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile, to phenobarbital suggests potential anti-epileptic properties. This application is significant due to the ongoing need for effective treatments for epilepsy .
Phosphodiesterase Inhibition
6-Alkyl-substituted 1,2-dihydropyridin-2-ones are recognized for their use in medicine as selective inhibitors of phosphodiesterases. This application is crucial for developing treatments that require the modulation of cyclic nucleotide signaling within cells .
AMPA-Receptor Inhibition
These compounds are also used as selective inhibitors of AMPA-receptors, which play a role in fast synaptic transmission in the central nervous system. This is particularly relevant for conditions related to neurodegenerative diseases .
Vasodilators and Anticoagulants
The same class of compounds has been utilized to create highly effective vasodilators and anticoagulants. These applications are vital for managing cardiovascular diseases and conditions that require improved blood flow .
Anti-HIV Agents
Based on 6-Alkyl-substituted 1,2-dihydropyridin-2-ones, potent anti-HIV agents have been developed. This is a critical area of research given the global impact of HIV/AIDS .
Fungicides
These compounds have applications as fungicides, indicating their utility in agriculture and the pharmaceutical industry to control fungal growth and infections .
Synthesis Interactions
The compound’s interaction with N-nucleophiles, amines, and hydrazines has been studied, which is important for chemical synthesis and creating various derivatives with potential pharmacological activities .
Antimicrobial Activity
Synthesis and antimicrobial activity testing have shown that derivatives of 6-methyl-2-oxo-4-substituted dihydropyrimidines exhibit promising antibacterial activity against gram-positive bacteria such as Staphylococcus aureus .
properties
IUPAC Name |
6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEAVIQHEGQVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576174 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
16232-40-9 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


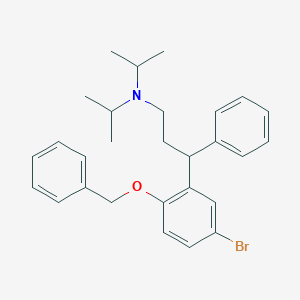


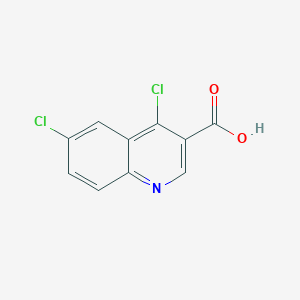

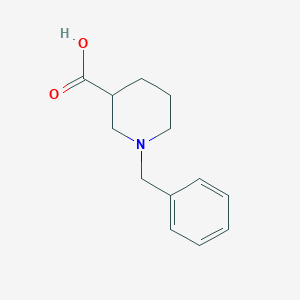

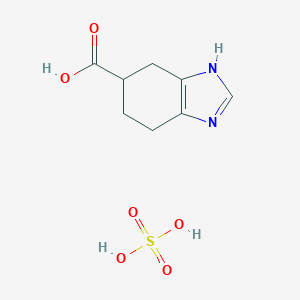

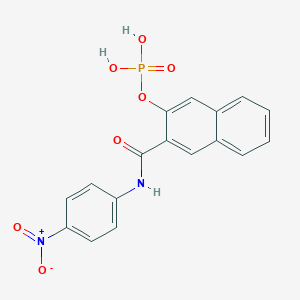
![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
